![molecular formula C18H27NO3 B1412395 tert-Butyl 4-(hydroxy(o-tolyl)methyl)-piperidine-1-carboxylate CAS No. 1107015-34-8](/img/structure/B1412395.png)
tert-Butyl 4-(hydroxy(o-tolyl)methyl)-piperidine-1-carboxylate
Overview
Description
The compound is a derivative of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3. In this case, the R1 group is a tert-butyl group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tert-butyl carbamates can be synthesized from carboxylic acids, acyl halides, and acid anhydrides . A convenient synthesis of N-tert-butyl amides involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 .Scientific Research Applications
Synthesis of Cinnamamides
This compound is utilized in the synthesis of cinnamamides, which are known for their anti-inflammatory and analgesic properties. The process involves catalysis by enzymes like Lipozyme® TL IM in continuous-flow microreactors, offering a rapid and economical strategy for the synthesis of cinnamamide derivatives .
Palladium-Catalyzed Reactions
tert-Butyl 4-(hydroxy(o-tolyl)methyl)-piperidine-1-carboxylate: can be used in palladium-catalyzed synthesis of N-Boc-protected anilines. This is particularly useful in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position .
Free Radical Bromination
The benzylic position of this compound allows for free radical bromination, which is a key step in various synthetic pathways. This reaction can be resonance stabilized due to the presence of the benzene ring .
Nucleophilic Substitution Reactions
The compound can undergo nucleophilic substitution reactions at the benzylic position. Depending on the substituents present, these reactions can proceed via either SN1 or SN2 mechanisms, which are essential for creating a wide range of derivatives .
Synthesis of Phosphine Derivatives
The compound may also be involved in the synthesis of tertiary phosphines. Phosphine derivatives are crucial in the field of catalysis and have applications in the synthesis of complex organic molecules .
properties
IUPAC Name |
tert-butyl 4-[hydroxy-(2-methylphenyl)methyl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-13-7-5-6-8-15(13)16(20)14-9-11-19(12-10-14)17(21)22-18(2,3)4/h5-8,14,16,20H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXPNHIQWSDRCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2CCN(CC2)C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(hydroxy(o-tolyl)methyl)-piperidine-1-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.